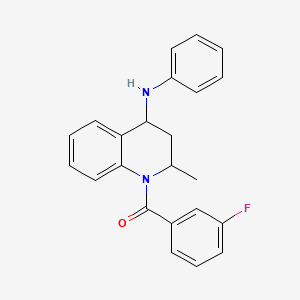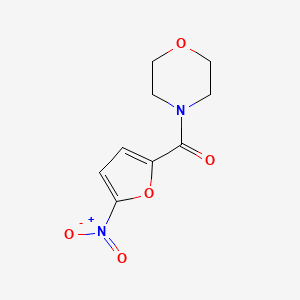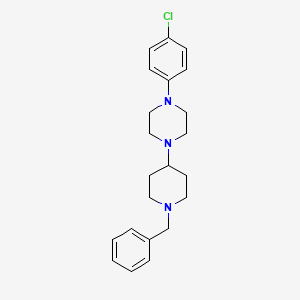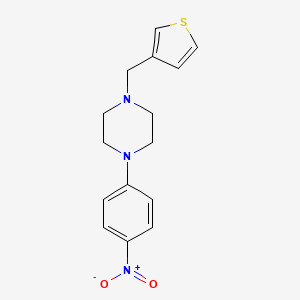![molecular formula C25H24Cl2N2O3 B5235066 3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5235066.png)
3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide, commonly known as BML-210, is a synthetic compound with potential therapeutic applications. It belongs to the class of benzamide derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
BML-210 exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. The inhibition of COX-2 by BML-210 leads to a decrease in the production of prostaglandins, resulting in anti-inflammatory and analgesic effects. BML-210 also induces apoptosis in cancer cells by activating caspases, which are responsible for the degradation of cellular proteins.
Biochemical and Physiological Effects:
BML-210 has been shown to exhibit anti-inflammatory and analgesic effects in animal models. The compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. BML-210 has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation. The compound has also been evaluated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BML-210 has several advantages for lab experiments. The compound is easy to synthesize and has a high purity and yield. It has been extensively studied for its pharmacological properties and has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. However, there are also limitations to the use of BML-210 in lab experiments. The compound has poor solubility in water, which can limit its use in certain assays. It also has a short half-life, which can make it difficult to study its pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of BML-210. The compound has shown potential for the treatment of various diseases, including inflammation, pain, and cancer. Further studies are needed to evaluate its efficacy in animal models and clinical trials. The compound can also be modified to improve its pharmacokinetic properties and increase its solubility. BML-210 can also be used as a lead compound for the development of new drugs with similar pharmacological properties.
Métodos De Síntesis
The synthesis of BML-210 involves the reaction of 3-amino-4-methoxybenzoic acid with 2,5-dichlorophenyl isocyanate in the presence of N,N-dimethylformamide and triethylamine. The resulting intermediate is then reacted with 4-tert-butylbenzoyl chloride to obtain the final product. The purity and yield of the compound can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
BML-210 has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. The compound has also been evaluated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. BML-210 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that are involved in inflammation and pain. The compound also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2N2O3/c1-25(2,3)17-8-5-15(6-9-17)23(30)29-21-13-16(7-12-22(21)32-4)24(31)28-20-14-18(26)10-11-19(20)27/h5-14H,1-4H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNYZUBNGXTGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-2-(1-piperidinyl)acetamide oxalate](/img/structure/B5234994.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5235009.png)
![3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235023.png)
![2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5235026.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5235038.png)

![methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}benzoate](/img/structure/B5235042.png)

![3-chloro-N-cyclohexyl-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5235051.png)

![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-naphthoate](/img/structure/B5235058.png)
![1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5235068.png)
![3-(3,4-difluorophenyl)-N-(2-furylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5235077.png)